![molecular formula C14H18N6O4S4 B2542622 1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251542-92-3](/img/structure/B2542622.png)
1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Description
1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O4S4 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research involving derivatives of 1,3,4-oxadiazole and thiadiazole, which are structurally related to the compound , has shown promising antibacterial activity. For instance, N-substituted derivatives of these compounds have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). This suggests potential applications in developing new antibacterial agents.
Anticancer Research
Another study explored the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluating them as anticancer agents. Some compounds showed strong anticancer activity relative to doxorubicin, a known anticancer drug, highlighting the potential of these molecules in cancer treatment research (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of new N-substituted derivatives of a compound structurally similar to the query molecule, aimed at evaluating drug candidates for Alzheimer’s disease, showed that these compounds could inhibit the acetylcholinesterase (AChE) enzyme. This enzyme is a target for Alzheimer’s treatment, indicating the potential utility of these molecules in creating new treatments for neurodegenerative diseases (Rehman et al., 2018).
properties
IUPAC Name |
1-methylsulfonyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S4/c1-28(23,24)20-5-2-9(3-6-20)11(22)17-13-18-19-14(27-13)26-8-10(21)16-12-15-4-7-25-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYKLLGHFVRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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